molecular formula C19H18N2O2 B5378684 4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE

4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1-PHENYLPYRROLIDIN-2-ONE

Cat. No.: B5378684
M. Wt: 306.4 g/mol
InChI Key: OBUCOMKFURECBL-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique chemical structure, which includes an indole moiety and a pyrrolidinone ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves the reaction of 2,3-dihydro-1H-indole-1-carbonyl chloride with 1-phenylpyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound’s ability to undergo various chemical modifications also allows for the fine-tuning of its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1H-indole-1-carbonyl)aniline
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

4-(2,3-Dihydro-1H-indole-1-carbonyl)-1-phenylpyrrolidin-2-one stands out due to its unique combination of an indole moiety and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits.

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18-12-15(13-21(18)16-7-2-1-3-8-16)19(23)20-11-10-14-6-4-5-9-17(14)20/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUCOMKFURECBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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